

Arecoline hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: Arecoline hydrochloride

Cat. No.: B1665756

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An In-depth Technical Guide to Arecoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **arecoline hydrochloride**, a significant alkaloid derived from the areca nut. The document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Properties of Arecoline Hydrochloride

Arecoline hydrochloride is the hydrochloride salt of arecoline, the primary psychoactive and biologically active alkaloid found in the fruit of the areca palm (*Areca catechu*). It is widely studied for its pharmacological effects on the central and peripheral nervous systems.

Quantitative Data Summary

Property	Value	References
CAS Number	61-94-9	
Molecular Formula	C ₈ H ₁₃ NO ₂ ·HCl	[1]
Molecular Weight	191.66 g/mol	
Appearance	Crystalline solid	[2]
Melting Point	158 °C	[2]
Solubility	Soluble in water	

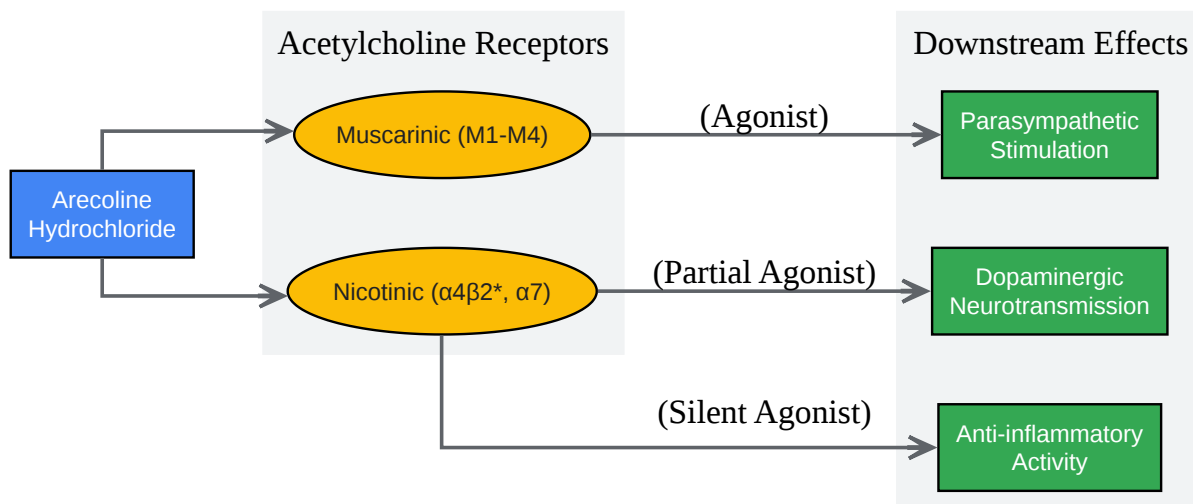
Mechanism of Action

Arecoline hydrochloride primarily functions as a non-selective partial agonist of muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs)[1][2][3]. Its interaction with these receptors leads to a wide range of physiological and pathological effects.

Cholinergic Signaling

Arecoline's effects are predominantly mediated through the stimulation of the parasympathetic nervous system. It binds to M1, M2, M3, and M4 muscarinic receptors[4][5]. This agonism leads to classic parasympathomimetic responses, including increased salivation and enhanced gastrointestinal motility[1][6]. At the cellular level, arecoline has a strong affinity for M1-M4 receptors[7][8].

Its activity also extends to nicotinic receptors. It is a partial agonist for $\alpha 4\beta 2$ and $\alpha 6$ -containing nAChRs, which are associated with the addictive properties of nicotine[9][10][11]. Furthermore, it acts as a silent agonist at $\alpha 7$ nicotinic receptors, which may contribute to its anti-inflammatory properties[9][10][12].



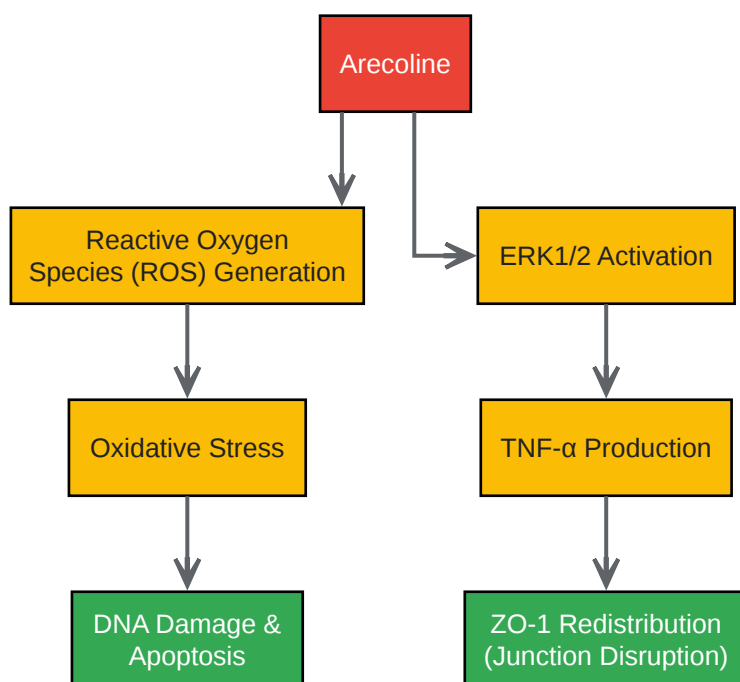
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Arecoline's interaction with cholinergic receptors.

Toxicity and Pathological Pathways

Arecoline is classified as a Group 1 carcinogen by the IARC and is implicated in oral submucous fibrosis and oral squamous cell carcinoma[7][8]. A key mechanism underlying its toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS)[1][13][14]. This oxidative stress can lead to DNA damage, lipid peroxidation, and apoptosis[13].

Furthermore, arecoline exposure has been shown to increase the production of tumor necrosis factor-alpha (TNF- α)[15][16]. This pro-inflammatory cytokine, in conjunction with ROS, can activate downstream signaling cascades like the MAPK/ERK pathway, contributing to cellular damage and disease progression[17][18]. In testicular Sertoli cells, arecoline-induced TNF- α production via the ERK1/2 pathway leads to the redistribution of the tight junction protein Zonula Occludens-1 (ZO-1), potentially contributing to male reproductive dysfunction[15].



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Simplified toxicity pathway of arecoline.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Arecoline Quantification

This protocol outlines a common method for the determination of arecoline in biological samples or extracts.

1. Sample Preparation:

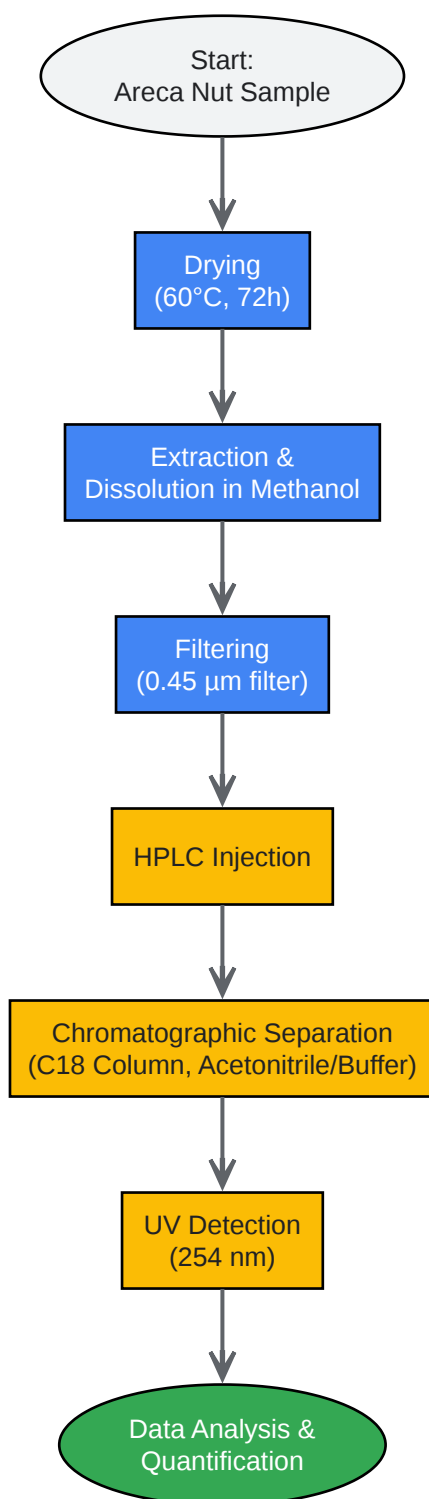
- Dry the source material (e.g., areca nut powder) at 60°C for 72 hours.
- Accurately weigh the dried extract and dissolve it in methanol to the desired concentration.
- Filter all prepared standards and sample extracts through a 0.45 µm syringe membrane filter prior to injection^[19].

2. Chromatographic Conditions:

- HPLC System: A standard HPLC system with a UV detector is suitable[19].
- Column: Inertsil® ODS-3 (C18), 250 × 4.6 mm I.D., 5 µm particle size[19][20].
- Mobile Phase: An isocratic mobile phase of acetonitrile and phosphate buffer (pH 5.9) in an 88:12 (v/v) ratio[19][20]. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid[21].
- Flow Rate: 1 mL/min[19][20].
- Column Temperature: 25°C[19][20].
- Detection Wavelength: 254 nm[19][20].
- Retention Time: Approximately 5.0 minutes for arecoline[19][20].

3. Method Validation:

- Linearity: Establish a calibration curve in a concentration range of 10 - 200 µg/mL. The method should demonstrate good linearity ($r^2 > 0.99$)[19][20].
- Precision and Accuracy: Assess inter-day and intra-day precision. Recovery studies should be performed by spiking known amounts of standard arecoline into samples to determine accuracy[19][22].



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Workflow for HPLC analysis of arecoline.

Cell-Based Assays for Toxicity Studies

1. Cell Culture:

- Mouse testicular Sertoli cells (TM4) or human oral keratinocytes can be used to study arecoline's effects[15]. Culture cells to confluence in appropriate media and conditions.

2. Arecoline Treatment:

- Expose confluent cell monolayers to varying concentrations of **arecoline hydrochloride** (e.g., 0-400 μ M) for specific time periods (e.g., 6, 12, or 24 hours)[16].

3. Western Blot for Protein Expression:

- Lyse cells and collect total protein.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe with primary antibodies against target proteins (e.g., ZO-1, p-ERK, total ERK, TNF- α) followed by HRP-conjugated secondary antibodies.
- Visualize bands using an enhanced chemiluminescence (ECL) system.

4. ELISA for Cytokine Quantification:

- Collect cell culture medium after arecoline treatment.
- Quantify the concentration of secreted proteins, such as TNF- α , using a commercially available ELISA kit according to the manufacturer's instructions[16].

5. RT-qPCR for Gene Expression Analysis:

- Isolate total RNA from treated cells.
- Synthesize cDNA using reverse transcriptase.
- Perform quantitative PCR using specific primers for genes of interest (e.g., TNF- α , IL-6) and a housekeeping gene for normalization[16][17].

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